(R)-3-Hydroxy-2-methylpropyl acetate
Description
(R)-3-Hydroxy-2-methylpropyl acetate is a chiral ester characterized by a hydroxyl (-OH) group at the third carbon and a methyl (-CH₃) group at the second carbon of a propyl chain, terminated by an acetate moiety. The (R)-enantiomer’s stereochemistry may influence its biological activity, solubility, and interaction with chiral environments, as observed in related compounds .
Properties
IUPAC Name |
[(2R)-3-hydroxy-2-methylpropyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(3-7)4-9-6(2)8/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAIBVKPRAZUDT-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-3-acetoxy-1-propanol typically involves the esterification of ®-2-Methyl-1,3-propanediol with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methyl-3-acetoxy-1-propanol can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-3-acetoxy-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium iodide (NaI) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
®-2-Methyl-3-acetoxy-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of ®-2-Methyl-3-acetoxy-1-propanol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Bioactivity and Substituents: The phenolic derivative 4-(3-hydroxy-2-methylpropyl)-2-methoxyphenol demonstrates significant antioxidant and cytotoxic activities, likely due to its electron-donating methoxy group and hydroxylated alkyl chain . In contrast, benzyl acetate lacks hydroxyl groups but is widely used in fragrances due to its volatile ester structure .
Chirality and Solubility: The (R)-2-benzyl-3-hydroxypropyl acetate analog exhibits high solubility in chloroform and dichloromethane, attributed to its hydrophobic benzyl group. This contrasts with simpler esters like methyl 2-hydroxyacetate, which is water-miscible but less suited for non-polar applications .
Safety Profiles :
- Methyl 2-hydroxyacetate requires stringent safety measures (e.g., ventilation) due to inhalation risks, whereas benzyl acetate is generally recognized as safe for cosmetic use .
Applications in Drug Development :
- Chiral analogs like This compound and its benzyl-substituted derivative may serve as intermediates in asymmetric synthesis, leveraging their stereochemistry for targeted biological interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

